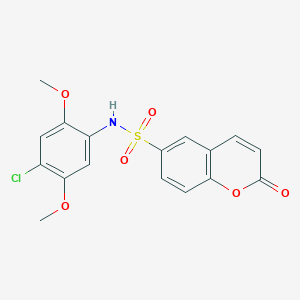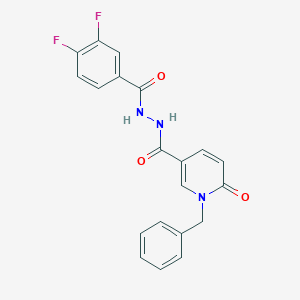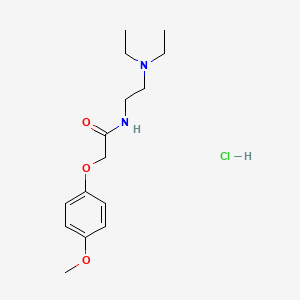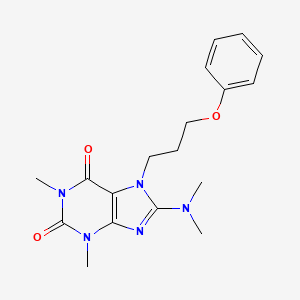![molecular formula C17H20N4O3S B6575041 8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1105245-26-8](/img/structure/B6575041.png)
8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is an interesting molecule belonging to the purine class
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Starting with 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Introducing an ethylsulfanyl group via nucleophilic substitution.
Reaction conditions: typically involving an ethylthiolate under inert atmosphere at moderate temperatures to ensure selective substitution.
Final Synthesis
Purification via column chromatography.
Crystallization from appropriate solvents to achieve high purity.
Industrial Production Methods
Scale-Up Challenges
Maintaining the purity and consistency of the compound.
Cost-effective synthesis by optimizing reaction steps and conditions.
Application of continuous flow chemistry to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts the ethylsulfanyl moiety to a sulfoxide or sulfone.
Common reagents: hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA).
Reduction
Reduces the methoxyphenyl group to a hydroxyphenyl.
Common reagents: lithium aluminum hydride (LiAlH4).
Substitution
Electrophilic substitution on the aromatic ring of the methoxyphenyl group.
Common reagents: halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydroxyphenyl derivatives.
Substitution Products: : Halogenated methoxyphenyl derivatives.
Scientific Research Applications
8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione holds promise in various scientific domains:
Chemistry
Used as a precursor in organic synthesis.
Functioning as a ligand in coordination chemistry.
Biology
Investigation of its biological activity in vitro and in vivo.
Potential for use as a biochemical probe.
Medicine
Exploring its pharmacological properties.
Potential therapeutic applications in treating specific diseases.
Industry
Incorporation in the synthesis of novel materials.
Usage in the development of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
Interaction with Enzymes
Potential inhibition or activation of specific enzymes.
Binding Affinities
High affinity binding to molecular targets such as receptors or proteins.
Pathways
Involvement in signaling pathways relevant to its biological activity.
Comparison with Similar Compounds
Unique Features
Combination of ethylsulfanyl and methoxyphenyl groups.
Structural novelty and chemical reactivity distinct from other purine derivatives.
List of Similar Compounds
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Lacks the ethylsulfanyl group.
8-(methylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Contains a methylsulfanyl group instead of an ethylsulfanyl group.
8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Lacks the 7-[2-(4-methoxyphenyl)ethyl] group.
Conclusion
The compound 8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a multifaceted molecule with diverse applications in scientific research. Its unique structural characteristics, coupled with its chemical reactivity, make it a subject of ongoing study in various fields.
Properties
IUPAC Name |
8-ethylsulfanyl-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-4-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-11-5-7-12(24-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZRAHHHEAZDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574966.png)
![N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6574976.png)
![2,5-dichloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574989.png)
![3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574990.png)



![3-methyl-8-[(2-methylpropyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575027.png)
![1-[(4-chlorophenyl)methyl]-7-ethyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575033.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B6575046.png)
![N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B6575047.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide](/img/structure/B6575048.png)
![8-methyl-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6575052.png)
